molecular formula C10H6F3N B1315200 8-(Trifluoromethyl)quinoline CAS No. 317-57-7

8-(Trifluoromethyl)quinoline

Cat. No. B1315200
CAS RN: 317-57-7
M. Wt: 197.16 g/mol
InChI Key: AJXUSUNIYLSPER-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinoline is a heterocyclic building block . It is used in laboratory chemicals . Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions and were tested for their antimicrobial actions .


Synthesis Analysis

Bis(trifluoromethyl)-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines have been prepared from 3-substituted 1-CF3-prop-2-yne 1-iminium triflate salts and 1,5- and 1,8-diaminonaphthalene, respectively, by a twofold pyridoannelation sequence . A series of novel trifluoromethylquinoline derivatives were designed, synthesized, and evaluated for antitumor activities .


Molecular Structure Analysis

The molecular formula of 8-(Trifluoromethyl)quinoline is C10H6F3N . The molecular weight is 197.16 g/mol . The exact mass and monoisotopic mass are 197.04523368 g/mol .


Chemical Reactions Analysis

Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions . Condensation reaction of quinoline derivatives has been reported .


Physical And Chemical Properties Analysis

The molecular weight of 8-(Trifluoromethyl)quinoline is 197.16 g/mol . The XLogP3 is 2.5 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count is 0 . The topological polar surface area is 12.9 Ų . The complexity is 202 .

Scientific Research Applications

Safety and Hazards

8-(Trifluoromethyl)quinoline causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen fluoride .

properties

IUPAC Name

8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXUSUNIYLSPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505603
Record name 8-(Trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethyl)quinoline

CAS RN

317-57-7
Record name 8-(Trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 8-(trifluoromethyl)quinoline and its derivatives?

A1: 8-(Trifluoromethyl)quinoline and its derivatives are characterized by the presence of a trifluoromethyl group (-CF3) at the 8th position of the quinoline ring. Specific examples of structural characterization include:

  • 4-Chloro-8-(trifluoromethyl)quinoline: This compound has the molecular formula C10H5ClF3N. [, ] Crystallographic analysis reveals two almost identical molecules in the asymmetric unit, with geometric parameters within expected ranges. [, ] The crystal packing is stabilized by C-H···N weak hydrogen bonds and π-π stacking interactions. [, ]
  • 4-Amino-2-methyl-8-(trifluoromethyl)quinoline (AMTQ): This derivative has been investigated using FT-IR, FT-Raman, and NMR spectroscopy, along with DFT calculations. [] These methods provided insights into the vibrational, structural, and electronic properties of AMTQ. []

Q2: How do structural modifications of 8-(trifluoromethyl)quinoline impact its biological activity?

A2: Research on PSI-697 (a C-2 benzyl substituted quinoline salicylic acid-based P-selectin inhibitor) showed limited oral bioavailability. [] Modifications at the alpha position of the C-2 benzyl side chain and the carboxylic A-ring of the quinoline led to the discovery of PSI-421. [] This structurally modified compound exhibited improved aqueous solubility and pharmacokinetic properties compared to PSI-697. []

Q3: Are there any computational studies on 8-(trifluoromethyl)quinoline derivatives?

A3: Yes, DFT calculations using the B3LYP functional with cc-pVDZ, cc-pVTZ, and cc-pVQZ basis sets were employed to investigate the spectroscopic, structural, and electronic properties of AMTQ. [] These calculations were used to interpret FT-IR and FT-Raman spectra, providing a comprehensive understanding of the molecule's vibrational and structural characteristics. []

Q4: What are the potential applications of 8-(trifluoromethyl)quinoline derivatives in materials science?

A4: While the provided abstracts focus on biological applications, the structural features of 8-(trifluoromethyl)quinoline derivatives, particularly their potential for π-π stacking [, ], suggest possible uses in materials science. Further research is needed to explore these applications.

Q5: What analytical techniques are used to characterize 8-(trifluoromethyl)quinoline and its derivatives?

A5: Several analytical techniques have been employed to characterize these compounds:

  • Spectroscopy: FT-IR, FT-Raman, and NMR spectroscopy have been used to elucidate the structural and electronic properties of 8-(trifluoromethyl)quinoline derivatives. []
  • Crystallography: X-ray crystallography has provided detailed insights into the molecular structure and crystal packing of these compounds, revealing important intermolecular interactions. [, ]

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